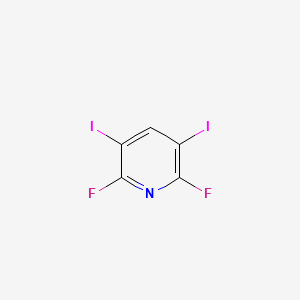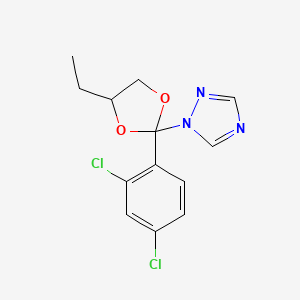
Etaconazol
Overview
Description
Etaconazole is a triazole fungicide known for its ability to interfere with ergosterol biosynthesis, a crucial component of fungal cell membranes. It achieves this by inhibiting the C-14 demethylation process within the sterol nucleus of fungi, as demonstrated in studies involving Ustilago maydis, a pathogenic fungus. The compound's structure, particularly the 2S configuration and the cis arrangement of substituents, contributes significantly to its high fungicidal activity . Etaconazole has been shown to be effective against various fungal diseases, such as powdery mildew in apple trees, where it not only controls the disease but also impacts the growth and yield of the plants .
Synthesis Analysis
The synthesis of etaconazole involves creating a novel triazole ketal. The preparation of cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine, a compound with high antifungal properties, has been reported. This synthesis is crucial for the development of etaconazole as an effective antifungal agent .
Molecular Structure Analysis
The molecular structure of etaconazole is characterized by the presence of a triazole ring, which is essential for its antifungal activity. The four isomers of etaconazole have been prepared in an optically pure state, and their biological activities have been compared. The specific configuration of the isomers plays a significant role in the compound's fungicidal efficacy .
Chemical Reactions Analysis
Etaconazole's primary chemical reaction in a biological context is the inhibition of ergosterol biosynthesis. This is achieved by blocking the C-14 demethylation step, which is critical for the production of ergosterol, an essential component of fungal cell membranes. The presence of etaconazole leads to the accumulation of a novel endogenous sterol metabolite in U. maydis, indicating its mode of action .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of etaconazole are not detailed in the provided papers, its efficacy as a fungicide suggests that it possesses properties conducive to its function as a sterol-inhibiting agent. The impact of etaconazole on plant growth and yield, as observed in apple trees, also implies that its physical and chemical characteristics are suitable for agricultural applications .
Scientific Research Applications
Toxicity Against Penicillum italicum Wehmer
Etaconazole has been studied for its toxic effects against Penicillum italicum Wehmer, a pathogen of agricultural importance. Research conducted by Li He-fang (2005) demonstrated that etaconazole, particularly in its 9% formulation, exhibits inhibitory effects on the spore germination of Penicillum italicum. The study found etaconazole's minimum inhibiting concentration to be 2.6μg/L, highlighting its potential as an agricultural fungicide (Li He-fang, 2005).
Relationship Between Structure and Activity in Golden Cyclotriazole Fungicides
Jiang-Hong Mu's 2003 research explored the structure-activity relationship of golden cyclotriazole fungicides, including etaconazole. This study delved into the preparation methods of isomers of golden cyclotriazoles and discussed the toxicity of related compounds to various fungi. The research provides insights into the chemical structure of etaconazole and its impact on fungicidal activity, underlining the importance of structural considerations in the development of effective fungicides (Jiang-Hong Mu, 2003).
Pharmacokinetic Interactions
In a study by W. Dieterle and J. Mann (2006), the pharmacokinetic interaction between etaconazole and SPP301 was explored. This study focused on understanding how etaconazole, as a CYP3A4 inhibitor, affects the systemic availability of other drugs like SPP301. The findings from this study have implications for understanding the pharmacokinetic profiles of etaconazole in combination with other drugs, which is crucial for optimizing therapeutic regimens and minimizing adverse interactions (W. Dieterle & J. Mann, 2006).
Mechanism of Action
Target of Action
Etaconazol, also known as Itraconazole, is a triazole antifungal agent . Its primary target is the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target enzyme by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the enzyme’s function, blocking the conversion of lanosterol to ergosterol . The disruption in the synthesis of ergosterol leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The inhibition of lanosterol 14-α-demethylase by this compound affects the ergosterol biosynthesis pathway . This results in the accumulation of 14-methylsterol and depletion of ergosterol in fungal cells, leading to disruptions in membrane structure and function . The affected pathway and its downstream effects contribute to the antifungal activity of this compound.
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). This compound has a bioavailability of approximately 55%, which is maximal if taken with a full meal . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of this compound is approximately 21 hours, and it is excreted via the kidneys (35%) and feces (54%) .
Result of Action
The action of this compound leads to molecular and cellular effects that inhibit the growth of fungi and promote their death . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, this compound compromises the integrity and function of the membrane . This results in the inhibition of fungal cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Additionally, the temperature can influence the rate of enzymatic reactions, with higher temperatures increasing the frequency of collisions between enzymes and substrates . Furthermore, the concentration of substrates in the environment can also affect how efficiently an enzymatic reaction proceeds .
Safety and Hazards
Future Directions
Itraconazole has been used to treat a broad spectrum of diseases beyond its antifungal properties. It has been suggested as a potential alternative agent for treating patients with advanced cancer, either alone or in combination with other cytotoxic chemotherapeutic drugs . It also acts as an anti-angiogenesis agent, induces nail growth, and modulates inflammatory or immune diseases .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-2-10-6-19-13(20-10,18-8-16-7-17-18)11-4-3-9(14)5-12(11)15/h3-5,7-8,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMUDDSCKZDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(O1)(C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




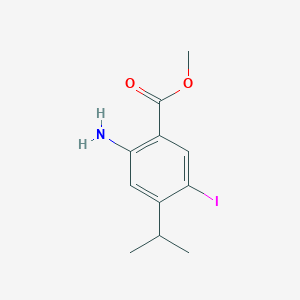
![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
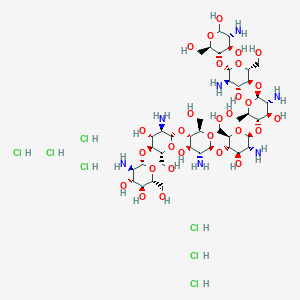
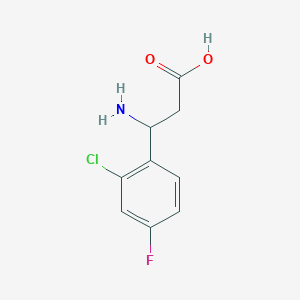
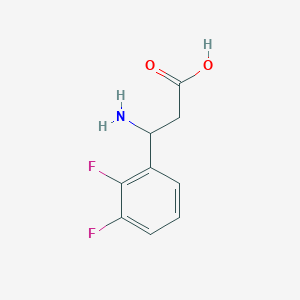

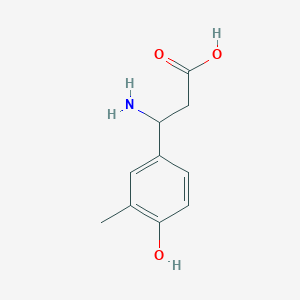
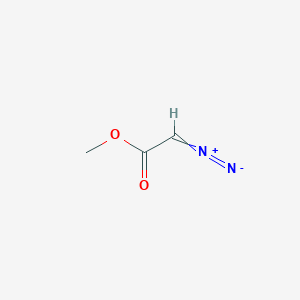
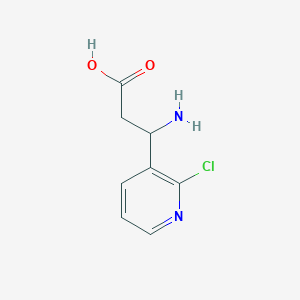
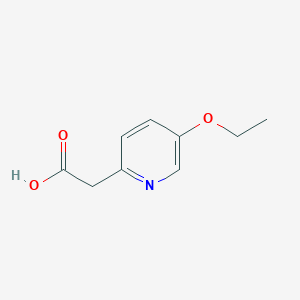
![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)
![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)
